molecular formula C24H29FN2O3S B2457506 7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one CAS No. 892781-67-8

7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2457506
CAS No.: 892781-67-8
M. Wt: 444.57
InChI Key: KPGHDBQRBFYDNQ-UHFFFAOYSA-N
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Description

7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline core, a diethylamino group, a dimethylphenylsulfonyl group, and a fluorine atom.

Properties

IUPAC Name

7-(diethylamino)-3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-1-propylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN2O3S/c1-6-11-27-15-23(31(29,30)22-12-16(4)9-10-17(22)5)24(28)18-13-19(25)21(14-20(18)27)26(7-2)8-3/h9-10,12-15H,6-8,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGHDBQRBFYDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, the introduction of the diethylamino group, and the attachment of the dimethylphenylsulfonyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with different functional groups, while substitution reactions can introduce new substituents to the quinoline core.

Scientific Research Applications

7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of 7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with different substituents, such as:

  • 7-(diethylamino)-3-((2,4-dimethylphenyl)sulfonyl)-6-fluoro-1-propylquinolin-4(1H)-one
  • 7-(diethylamino)-3-((2,5-dimethylphenyl)sulfonyl)-6-chloro-1-propylquinolin-4(1H)-one

Uniqueness

The uniqueness of 7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

7-(Diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline family, characterized by a complex structure that includes a diethylamino group, a dimethylphenylsulfonyl group, and a fluorine atom. This unique combination of functional groups suggests potential biological activities, making it a subject of interest in pharmacological research.

  • IUPAC Name : 7-(diethylamino)-3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-1-propylquinolin-4-one
  • Molecular Formula : C24H29FN2O3S
  • Molecular Weight : 444.57 g/mol
  • CAS Number : 893790-64-2

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications:

1. Antimicrobial Activity
Studies have demonstrated that compounds similar to 7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one exhibit significant antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.

2. Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer effects. Preliminary data suggest that this compound may induce apoptosis in cancer cells through mechanisms such as the inhibition of specific kinases involved in cell proliferation and survival.

3. Antiviral Potential
The presence of the diethylamino group is associated with enhanced membrane permeability, which could facilitate the compound's entry into viral-infected cells. This feature may contribute to its antiviral activity by disrupting viral replication processes.

The mechanism of action for 7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial and cancer cell survival.
  • Receptor Modulation : It could act on specific receptors to modulate signaling pathways associated with cell growth and apoptosis.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity A study demonstrated that similar quinoline compounds inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anticancer Research In vitro studies indicated that derivatives of this compound induced apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent.
Antiviral Studies Research showed that quinoline derivatives could reduce viral load in infected cells, supporting further investigation into their use against viral diseases.

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